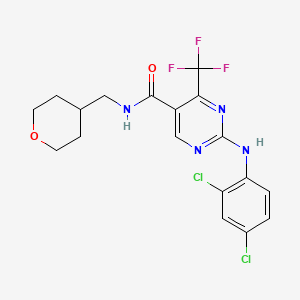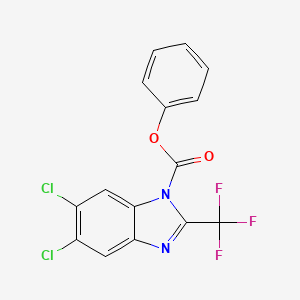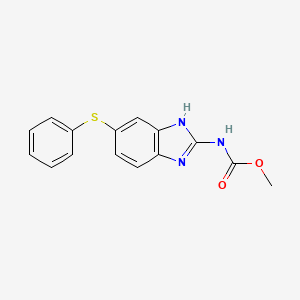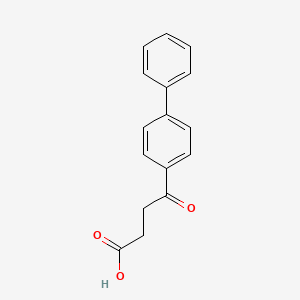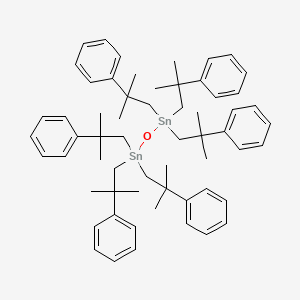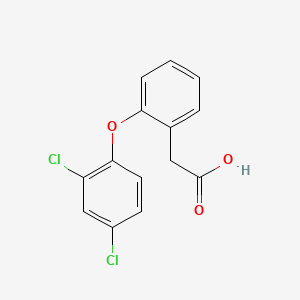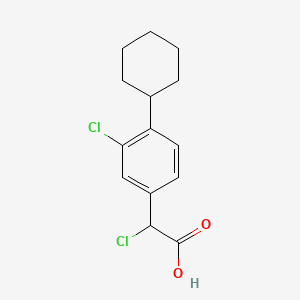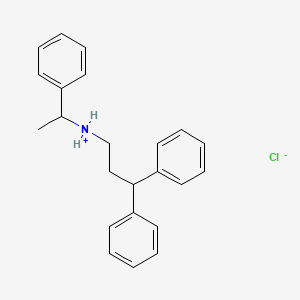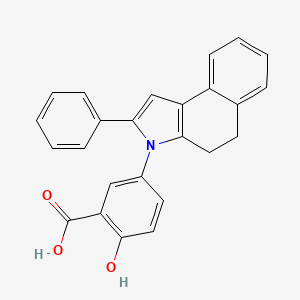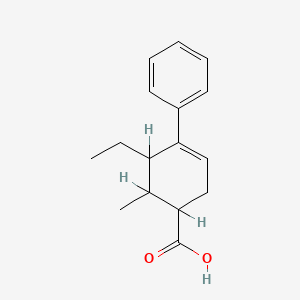![molecular formula C50H78N12O14S B1672559 tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid CAS No. 83861-29-4](/img/structure/B1672559.png)
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has shown anti-atherosclerotic activity, making it a compound of interest in cardiovascular research . The molecular formula of tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid is C50H76N12O10.H2O4S, and it has a molecular weight of 1103.30.
Métodos De Preparación
The synthesis of tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid involves several steps:
Conversion of N2-tert-Butoxycarbonyl-N6-benzyloxycarbonyl-L-arginine: This compound is treated with isobutyl oxycarbonyl chloride and N-methylmorpholine to form a lactam.
Cleavage of the tert-butoxycarbonyl group: This step yields the aminolactam, which is then coupled with N-tert-butoxycarbonyl-D-phenylalanyl-L-proline using the mixed anhydride method.
Reduction of the lactam carbonyl: Lithium aluminum hydride (LiAlH4) is used to reduce the lactam carbonyl to an aldehyde group, present as a cyclic alpha-aminoalcohol.
Removal of the benzyloxycarbonyl blocking group: This final step provides GYKI-14451.
Análisis De Reacciones Químicas
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid undergoes various chemical reactions, including:
Oxidation and Reduction: The lactam carbonyl is reduced to an aldehyde group using LiAlH4.
Substitution: The synthesis involves the substitution of protective groups, such as the removal of the benzyloxycarbonyl blocking group.
Common reagents used in these reactions include isobutyl oxycarbonyl chloride, N-methylmorpholine, and LiAlH4 . The major product formed from these reactions is this compound .
Aplicaciones Científicas De Investigación
Cardiovascular Research: It is a potent inhibitor of thrombin, making it valuable in studies related to blood coagulation and thrombosis
Anti-Atherosclerotic Activity: The compound has shown promise in reducing atherosclerosis, a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls
In Vitro and In Vivo Studies: Research has demonstrated its efficacy in both in vitro and in vivo models, highlighting its potential therapeutic benefits.
Mecanismo De Acción
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation process . At concentrations as low as 1 µM, it significantly prolongs the whole blood recalcification time, partial thromboplastin time, and prothrombin time . The compound targets thrombin and interferes with its activity, thereby preventing the formation of blood clots .
Comparación Con Compuestos Similares
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid is unique due to its specific inhibition of thrombin and its anti-atherosclerotic properties . Similar compounds include:
Benzamidine Derivatives: These compounds also inhibit thrombin but may have different pharmacokinetic properties.
Peptidylarginals: These are another class of thrombin inhibitors that have been studied for their anticoagulant effects.
Propiedades
Número CAS |
83861-29-4 |
|---|---|
Fórmula molecular |
C50H78N12O14S |
Peso molecular |
1103.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid |
InChI |
InChI=1S/2C25H38N6O5.H2O4S/c2*1-25(2,3)36-24(35)30-19(15-17-9-5-4-6-10-17)22(34)31-14-8-12-20(31)21(33)29-18(16-32)11-7-13-28-23(26)27;1-5(2,3)4/h2*4-6,9-10,16,18-20H,7-8,11-15H2,1-3H3,(H,29,33)(H,30,35)(H4,26,27,28);(H2,1,2,3,4)/t2*18-,19+,20-;/m00./s1 |
Clave InChI |
QTXYFTMWQXMAQW-DCBJEQAZSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Boc-D-Phe-Pro-Arg-al GYKI 14,451 GYKI 14451 GYKI-14,451 GYKI-14451 LY 178207 LY-178207 tert-butyl-oxy-carbonyl-D-Phe-Pro-Arg-al tert-butyloxycarbonyl-phenylalanyl-prolyl-arginal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


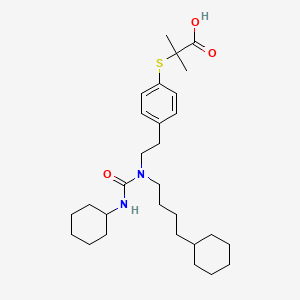
![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)
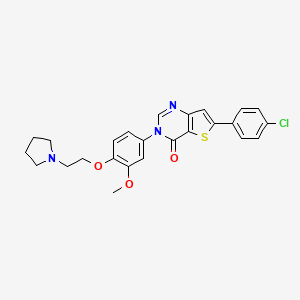
![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)
